HIOC

准备方法

合成路线及反应条件

HIOC 的合成涉及一个化学选择性过程,该过程从 N-乙酰血清素开始。关键步骤包括吲哚环的形成以及随后哌啶甲酰胺部分的连接。 反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但已经实现了克级合成,表明大规模生产的可行性。 该过程涉及标准的有机合成技术,包括纯化步骤,如重结晶和色谱法以确保高纯度 .

化学反应分析

反应类型

HIOC 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可以改变 this compound 中的官能团,可能改变其生物活性。

常用试剂及条件

涉及 this compound 的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件通常涉及受控温度和 pH 值,以优化产物的产量和纯度 .

形成的主要产物

This compound 反应形成的主要产物包括其氧化和还原衍生物,以及取代的类似物。 这些产物可能表现出不同的生物活性,并在各种研究应用中很有用 .

科学研究应用

Neuroprotection in Ocular Trauma

HIOC has shown significant promise in protecting against vision loss due to traumatic injuries. Research indicates that this compound activates the TrkB signaling pathway, which is crucial for neuronal survival and function.

- Mechanism of Action : this compound enhances the phosphorylation of TrkB and Akt, leading to reduced apoptosis in retinal cells exposed to neurotoxic conditions .

- Efficacy : In animal studies, systemic administration of this compound preserved visual function in mice subjected to blast injuries. Notably, treatment initiated within three hours post-injury maintained visual acuity for at least four months .

Treatment of Traumatic Optic Neuropathy

This compound's role extends beyond ocular trauma to include potential applications in treating traumatic optic neuropathy (TON). The compound's ability to penetrate the blood-brain barrier allows it to exert protective effects on the optic nerve.

- Study Findings : In a controlled study, mice treated with this compound exhibited significantly higher contrast sensitivity compared to those receiving a placebo, indicating its effectiveness in preserving visual function post-trauma .

Potential Applications in Neurodegenerative Diseases

Given its neuroprotective properties, this compound may also be explored for therapeutic interventions in neurodegenerative diseases characterized by neuronal loss.

- Research Insights : Studies suggest that this compound can protect neurons from apoptosis and promote neurogenesis under different conditions, making it a candidate for further investigation in diseases like Alzheimer's and Parkinson's .

Table 1: Summary of this compound Efficacy in Animal Studies

Table 2: Comparison of this compound with Other TrkB Activators

| Compound | Mechanism | Blood-Brain Barrier Penetration | Efficacy in Ocular Trauma |

|---|---|---|---|

| This compound | TrkB activation | Yes | High |

| BDNF | Natural ligand | Limited | Moderate |

| N-acetylserotonin | TrkB activation | Yes | Moderate |

Case Study 1: Blast-Induced Ocular Injury

In a study conducted by Iuvone et al., the effects of this compound were evaluated on mice subjected to blast overpressure. The results demonstrated that:

- Mice treated with this compound maintained significantly higher visual acuity compared to vehicle-treated controls.

- The therapeutic window was established; treatment was effective when administered within three hours post-injury but not after 24 hours .

Case Study 2: Neuroprotection Post-SAH

Another investigation focused on early brain injury following subarachnoid hemorrhage (SAH). The study aimed to assess whether this compound could mitigate neuronal damage:

作用机制

HIOC 主要通过激活 TrkB 受体和下游 ERK 途径发挥作用。这种激活导致神经元细胞凋亡减少和视神经节细胞存活增加。 This compound 还抑制 NLRP3 炎症小体并激活 PI3K/Akt/Nrf2 途径,有助于其神经保护和抗炎作用 .

相似化合物的比较

HIOC 在其穿过血脑屏障和血视网膜屏障的能力以及其对 TrkB 受体的有效激活方面是独一无二的。类似的化合物包括:

N-乙酰血清素: This compound 的前体,半衰期更短,效力更低.

替加宾: 一种具有类似哌啶环结构但具有不同生物活性的化合物.

哌替啶: 另一种具有不同药理特性的哌啶衍生物.

生物活性

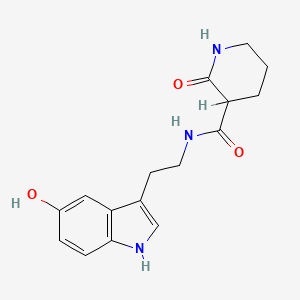

HIOC, or N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxo-3-piperidinecarboxamide, is a selective TrkB receptor agonist that has garnered attention for its neuroprotective properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound primarily functions as an agonist for the TrkB receptor, which is a key player in neurotrophic signaling pathways. Upon activation, TrkB initiates a cascade of intracellular signaling that promotes neuronal survival, growth, and differentiation. The principal mechanisms observed include:

- Phosphorylation of TrkB and Akt : this compound treatment leads to increased phosphorylation levels of TrkB and Akt in neuronal cells, indicating activation of these signaling pathways .

- Reduction in Apoptosis : this compound has been shown to decrease the activation of caspase-3, a marker of apoptosis, thereby protecting neurons from excitotoxicity and promoting cell survival .

Efficacy in Case Studies

Recent studies have highlighted the effectiveness of this compound in preventing vision loss and protecting retinal neurons from damage due to various stressors:

- Ocular Blast Injury : In animal models subjected to blast-induced ocular trauma, this compound administration significantly preserved visual function. The treatment was associated with reduced retinal degeneration and improved contrast sensitivity .

- Light-Induced Retinal Degeneration (LIRD) : this compound demonstrated protective effects against LIRD by penetrating both the blood-brain barrier and blood-retinal barrier effectively. This property is crucial for its application in treating retinal diseases .

Table 1: Summary of Key Findings on this compound

Case Studies

A notable case study involved the administration of this compound in a controlled environment where mice were exposed to ocular blast injuries. Results indicated that systemic this compound treatment not only protected against visual impairment but also facilitated recovery by enhancing neurotrophic signaling pathways .

Furthermore, pharmacokinetic studies demonstrated that this compound has a favorable profile for therapeutic use, with effective dosing regimens established to maximize its neuroprotective effects while minimizing potential toxicity .

属性

IUPAC Name |

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-11-3-4-14-13(8-11)10(9-19-14)5-7-18-16(22)12-2-1-6-17-15(12)21/h3-4,8-9,12,19-20H,1-2,5-7H2,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKJLALTRLXJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)C(=O)NCCC2=CNC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032115 | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314054-36-9 | |

| Record name | Hioc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0314054369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIOC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC3KZQ72GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。